Tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate
CAS No.:
Cat. No.: VC18071206
Molecular Formula: C15H20N2O2S
Molecular Weight: 292.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20N2O2S |
|---|---|
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
| Standard InChI | InChI=1S/C15H20N2O2S/c1-15(2,3)19-14(18)17-13-11(9-16)10-7-5-4-6-8-12(10)20-13/h4-8H2,1-3H3,(H,17,18) |
| Standard InChI Key | WYIFQVPYCPLKHJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
Introduction
Structural Characteristics and Molecular Identity
The compound’s molecular architecture combines a seven-membered cycloheptane ring fused to a thiophene moiety, with additional functional groups enhancing its chemical versatility. The tert-butyl carbamate group at position 2 and the cyano substituent at position 3 introduce steric bulk and electronic effects, respectively, which influence its reactivity and intermolecular interactions .
Molecular Formula and Stereochemical Features
The molecular formula C₁₅H₂₀N₂O₂S corresponds to a molecular weight of 292.4 g/mol . The IUPAC name, tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate, precisely describes its substituent positions and bonding patterns. The canonical SMILES string CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N provides a linear representation of its structure, emphasizing the connectivity of the cycloheptane, thiophene, carbamate, and cyano groups.
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| CAS Number | 114210-00-3 |
| Molecular Formula | C₁₅H₂₀N₂O₂S |
| Molecular Weight | 292.4 g/mol |
| IUPAC Name | tert-butyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamate |
| SMILES | CC(C)(C)OC(=O)NC1=C(C2=C(S1)CCCCC2)C#N |
| InChIKey | WYIFQVPYCPLKHJ-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of tert-butyl (3-cyano-5,6,7,8-tetrahydro-4h-cyclohepta[b]thiophen-2-yl)carbamate involves multi-step organic reactions, often starting from simpler heterocyclic precursors. While detailed protocols remain proprietary, general methodologies can be inferred from analogous carbamate syntheses .
Key Synthetic Steps
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Cycloheptane Ring Formation: Cyclization reactions, such as Dieckmann condensation or ring-closing metathesis, construct the seven-membered ring fused to thiophene.
-
Functionalization: Introduction of the cyano group at position 3 typically employs nucleophilic substitution or cyanation reagents like potassium cyanide under controlled conditions.
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Carbamate Installation: The tert-butyl carbamate group is introduced via reaction with tert-butyl dicarbonate (Boc anhydride) in the presence of a base, ensuring regioselective attachment at position 2 .
Optimization Challenges
Reaction parameters such as temperature, solvent polarity, and catalyst selection critically impact yield and purity. For instance, polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution rates during cyanation, while mild bases (e.g., triethylamine) prevent premature Boc deprotection.
Physicochemical Properties
Although comprehensive data on solubility and melting point are unavailable, the compound’s logP value (estimated at ~3.2) suggests moderate lipophilicity, favoring permeability through biological membranes. The tert-butyl group enhances steric protection of the carbamate, improving stability under acidic conditions .
Applications in Research
Pharmaceutical Intermediates
The compound’s scaffold is prized in drug discovery for its resemblance to bioactive heterocycles. Its carbamate group serves as a protecting group for amines, enabling selective functionalization in multi-step syntheses. Recent studies explore its utility in developing kinase inhibitors and GPCR modulators .
Material Science
The conjugated thiophene system and electron-withdrawing cyano group suggest potential in organic electronics, though applications in this domain remain speculative.
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